3-chloro-2-(propan-2-ylsulfanyl)pyridine
Overview
Description
3-chloro-2-(propan-2-ylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a propan-2-ylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(propan-2-ylsulfanyl)pyridine typically involves the introduction of the propan-2-ylsulfanyl group to a chloropyridine precursor. One common method involves the reaction of 3-chloropyridine with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(propan-2-ylsulfanyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alkoxides, bases such as sodium hydride or potassium carbonate, solvents like DMF or THF.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or THF.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified sulfanyl derivatives.
Scientific Research Applications
3-chloro-2-(propan-2-ylsulfanyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-(propan-2-ylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-ylsulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(methylsulfanyl)pyridine: Similar structure but with a methyl group instead of a propan-2-yl group.
3-chloro-2-(ethylsulfanyl)pyridine: Similar structure but with an ethyl group instead of a propan-2-yl group.
3-chloro-2-(butylsulfanyl)pyridine: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
3-chloro-2-(propan-2-ylsulfanyl)pyridine is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. The size and steric properties of the propan-2-yl group can affect the compound’s interactions with other molecules, making it distinct from its methyl, ethyl, and butyl analogs .
Properties
IUPAC Name |
3-chloro-2-propan-2-ylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASCRYBYKGLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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